molecular formula C14H10BrN3OS2 B4698716 N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B4698716
M. Wt: 380.3 g/mol
InChI Key: RMZWPMNWJGTGQW-UHFFFAOYSA-N
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Description

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiophene ring, a thiadiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Coupling Reaction: The thiadiazole derivative is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • N-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)-2-thiophenecarboxamide

Uniqueness

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its thiadiazole and thiophene rings contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-10-4-1-3-9(7-10)8-12-17-18-14(21-12)16-13(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZWPMNWJGTGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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